molecular formula C18H21ClN2O2 B2513538 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954078-93-4

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2513538
CAS No.: 954078-93-4
M. Wt: 332.83
InChI Key: HNVVJNGMLQAWRN-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H21ClN2O2 and its molecular weight is 332.83. The purity is usually 95%.
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Scientific Research Applications

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

A study by Sonda et al. (2003) explored a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds, including variations of the core structure similar to 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, were evaluated for their potential to contract the isolated guinea-pig ascending colon, indicating their application in enhancing gastrointestinal motility. Specifically, the study found that certain derivatives showed favorable pharmacological profiles for gastrointestinal motility, offering insights into the development of novel prokinetic agents with improved oral bioavailability and gastrointestinal absorption rates compared to the initial compound (S. Sonda et al., 2003).

Antibacterial Activity of Metal Complexes

Khatiwora et al. (2013) synthesized metal complexes of new benzamides, including structures similar to this compound. These compounds were evaluated for their in vitro antibacterial activity against various bacterial strains. The study concluded that copper complexes of these benzamides exhibited superior antibacterial activities compared to the free ligands, suggesting their potential use in developing new antibacterial agents (E. Khatiwora et al., 2013).

Urotensin-II Receptor Antagonism

A series of 5-arylfuran-2-carboxamide derivatives, which share structural similarities with the compound , were synthesized and assessed for their potential as urotensin-II receptor antagonists. These compounds, particularly the 3,4-difluorophenyl analog, demonstrated high potency and metabolic stability, highlighting their therapeutic potential in conditions mediated by the urotensin-II pathway (Chae Jo Lim et al., 2019).

CCR5 Antagonism for HIV Infection

Research by Cheng De-ju (2014, 2015) focused on the synthesis of N-allyl-4-piperidyl benzamide derivatives, including compounds with a structural framework similar to this compound. These studies were directed towards developing novel non-peptide CCR5 antagonists, targeting the CCR5 receptor involved in HIV infection mechanisms. The structural characterization and bioactivity study suggest the potential application of these compounds in the treatment of HIV infection through the inhibition of the CCR5 receptor (Cheng De-ju, 2014; 2015).

Antidepressant and Antianxiety Activities

A novel series of derivatives, including 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds, were synthesized and their antidepressant and antianxiety activities were evaluated. These studies suggest the potential therapeutic use of such derivatives in treating mood disorders, based on their structural relationship to this compound (J. Kumar et al., 2017).

Properties

IUPAC Name

2-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c19-17-6-2-1-5-16(17)18(22)20-12-14-7-9-21(10-8-14)13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVVJNGMLQAWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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